1-Benzyl-4-iodopyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

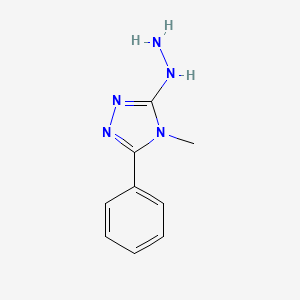

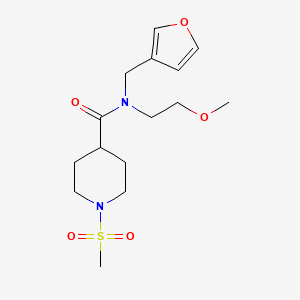

1-Benzyl-4-iodopyrazol-3-amine is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and aromatic character . This compound is part of the larger family of pyrazole derivatives, which are known for their diverse functionality and stereochemical complexity . The benzyl group attached to the pyrazole ring further increases the complexity and potential applications of this compound .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Benzyl-4-iodopyrazol-3-amine, involves various strategies. One common method involves the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The synthesis of these compounds has been greatly advanced by recent developments in synthetic medicinal chemistry .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-iodopyrazol-3-amine, like other pyrazole derivatives, is characterized by a five-membered ring with two adjacent nitrogen atoms . The benzyl group attached to the pyrazole ring adds to the structural complexity of the compound . The exact structure can be determined using various characterization techniques, including spectroscopic methods .Chemical Reactions Analysis

Pyrazole derivatives, including 1-Benzyl-4-iodopyrazol-3-amine, can participate in a variety of chemical reactions. These include reactions with dialkyl azodicarboxylates, β,γ-unsaturated hydrazones, and arylhydrazines . The specific reactions that 1-Benzyl-4-iodopyrazol-3-amine can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-iodopyrazol-3-amine would depend on its molecular structure. Pyrazole derivatives are known for their diverse functionality and stereochemical complexity, which can give rise to a wide range of properties . Specific properties such as solubility, melting point, boiling point, and reactivity can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Iodobenzene Catalyzed C-H Amination : The use of iodobenzene as a catalyst in the oxidative C-H amination of N-substituted amidines to form benzimidazoles showcases the potential for halogenated compounds in facilitating nitrogen incorporation into organic frameworks. This reaction pathway, utilizing m-chloroperbenzoic acid as an oxidant, highlights a general method for producing substituted benzimidazoles, which are crucial in pharmaceutical development (Alla et al., 2013).

Fluorescent Probes Development

Syntheses and Spectral Properties of Functionalized BODIPY Derivatives : The development of water-soluble BODIPY derivatives for use as fluorescent probes in aqueous environments illustrates the relevance of functionalized aromatic compounds in bioimaging. Aryl iodide functionalization, similar to the iodine moiety in 1-Benzyl-4-iodopyrazol-3-amine, plays a crucial role in organometallic couplings, enabling the creation of highly fluorescent probes (Li et al., 2008).

Synthesis of Heterocyclic Compounds

Amination of Benzoxazoles : The metal-free oxidative amination of benzoxazole with amines in the presence of catalytic iodine showcases a method for C-N bond formation, producing aminated products under environmentally benign conditions. This process highlights the potential for utilizing 1-Benzyl-4-iodopyrazol-3-amine in similar amination reactions to synthesize novel heterocyclic compounds (Lamani & Prabhu, 2011).

Bioconjugation Techniques

Mechanism of Amide Formation by Carbodiimide : The study of amide bond formation between carboxylic acids and amines in aqueous media using carbodiimide highlights the importance of reactive amine groups in bioconjugation. This research provides insights into how compounds like 1-Benzyl-4-iodopyrazol-3-amine could be utilized in bioconjugation strategies to link biomolecules for therapeutic or diagnostic applications (Nakajima & Ikada, 1995).

Zukünftige Richtungen

Pyrazole derivatives, including 1-Benzyl-4-iodopyrazol-3-amine, have shown promise in various fields, including medicine, electronics, agriculture, and food production . Future research could focus on exploring new synthetic routes, improving the properties of these compounds, and finding new applications . The development of novel therapeutic agents based on pyrazole derivatives is a particularly promising area of research .

Eigenschaften

IUPAC Name |

1-benzyl-4-iodopyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHREQOSLAOCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-iodopyrazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2859776.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)

![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2859787.png)

![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)

![3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2859790.png)

![4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2859792.png)

![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2859795.png)

![1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2859796.png)